![molecular formula C27H26N4OS2 B2539176 3-((5-((2,5-dimethylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-62-4](/img/structure/B2539176.png)
3-((5-((2,5-dimethylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-((5-((2,5-dimethylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains a 1,2,4-triazole ring, a common motif in medicinal chemistry, often associated with a variety of pharmacological properties, including antimicrobial and antihypertensive activities . The presence of a benzo[d]thiazol-2(3H)-one moiety could also contribute to the compound's biological activity, as similar structures have been reported to possess antibacterial properties .
Synthesis Analysis
The synthesis of related triazole compounds typically involves multi-step reactions starting from various precursors. For instance, 3,4,5-trisubstituted 4H-1,2,4-triazoles can be synthesized through a series of reactions starting with an alkyl substituent at C3 and various side chains at N4 . Similarly, the synthesis of 4-(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl-methylene)-2-phenyl-1H-imidazol-5(4H)-one involves a four-step reaction starting from benzimidinium chloride . These methods could potentially be adapted to synthesize the compound , although the specific synthetic route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the dihedral angles and the presence of supramolecular interactions such as hydrogen bonds and C–H···π interactions . These structural features are crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Triazole compounds can undergo various chemical reactions, including cyclization, condensation, and Michael addition reactions, to form a wide range of heterocyclic structures . The reactivity of the triazole ring allows for the introduction of different substituents, which can significantly alter the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be influenced by their molecular aggregation in solution, as observed in spectroscopic studies . Solvent effects can lead to different spectral forms, indicating changes in molecular interactions and aggregation behavior. These properties are essential for understanding the compound's solubility, stability, and overall behavior in biological systems.
科学的研究の応用
Biological Activity
Several studies have focused on the synthesis and characterization of triazole and thiazole derivatives, demonstrating significant biological activities. For instance, compounds with a structure similar to the query compound have been synthesized and evaluated for their antimicrobial and antifungal properties. Such compounds have been found toxic to bacteria, with specific derivatives showing enhanced toxicity due to certain substituents like chlorine or methoxy groups (Uma et al., 2017). This suggests a potential application in developing new antimicrobial agents.
Corrosion Inhibition
Research into the corrosion inhibition properties of benzimidazole derivatives, which share functional groups with the queried compound, has shown promise for industrial applications. These derivatives have been tested as corrosion inhibitors for mild steel in acidic solutions, demonstrating good efficiency that increases with concentration. The adsorption of these inhibitors follows the Langmuir adsorption isotherm, indicating a potential application in protecting metals from corrosion (Yadav et al., 2013).
Anticancer Properties
Derivatives of 1,2,4-triazole have been explored for their anticancer properties. Studies have synthesized and evaluated the anticancer activity of these compounds against various cancer cell lines, including melanoma, breast, and pancreatic cancers. Certain derivatives have shown selective activity against melanoma and breast cancer cell lines, highlighting their potential as candidates for further investigation in cancer treatment (Ostapiuk et al., 2015).
Molecular Interactions and Solvent Effects
The effects of temperature and solvents on the molecular interactions of compounds bearing triazole and thiadiazole moieties have been studied. Thermo-acoustical parameters in different solvents have been evaluated to understand how changes in solvent and structural modifications affect various thermodynamic and acoustical parameters. This research is crucial for the design of compounds with desired physical and chemical properties for specific applications (Godhani et al., 2019).
特性
IUPAC Name |
3-[[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4OS2/c1-19-12-13-20(2)22(16-19)18-33-26-29-28-25(30(26)15-14-21-8-4-3-5-9-21)17-31-23-10-6-7-11-24(23)34-27(31)32/h3-13,16H,14-15,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETNBGNFYGMNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(N2CCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-((2,5-dimethylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

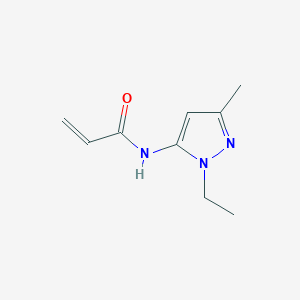
![methyl 5-((2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate](/img/structure/B2539096.png)
![2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B2539098.png)
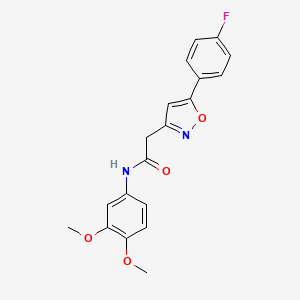
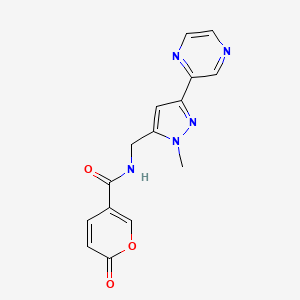
![1-(3,4-Dimethoxyphenyl)-2-((2-(trifluoromethyl)phenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2539102.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2539104.png)
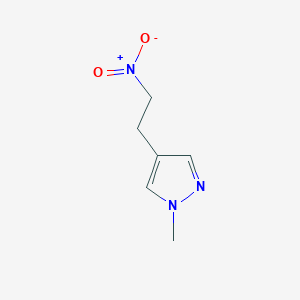
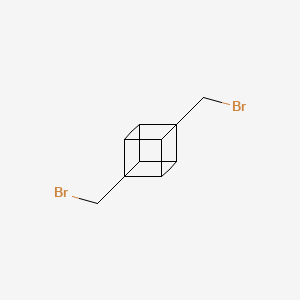
![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B2539109.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2539111.png)
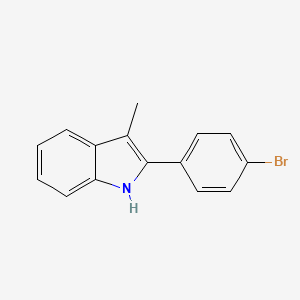
![6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2539115.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide](/img/structure/B2539116.png)